molecular formula C6H3Cl2NO B1321850 4,6-Dichloronicotinaldehyde CAS No. 1060811-62-2

4,6-Dichloronicotinaldehyde

Cat. No. B1321850
M. Wt: 176 g/mol
InChI Key: AKYJFAHYRMPRDS-UHFFFAOYSA-N
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Description

4,6-Dichloronicotinaldehyde is a chemical compound that is closely related to the structures and properties of compounds like 6-Chloronicotinic acid (6-CNA). Although the specific compound 4,6-Dichloronicotinaldehyde is not directly studied in the provided papers, we can infer some information based on the related structures mentioned. For instance, 6-CNA has been investigated for its solid and solution phase behaviors, which could provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For example, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines includes a double cross-coupling reaction followed by aldol condensation with different aromatic aldehydes . This suggests that the synthesis of 4,6-Dichloronicotinaldehyde could potentially involve similar cross-coupling reactions and condensation steps, although the specific details would depend on the desired functional groups and the starting materials used.

Molecular Structure Analysis

The molecular structure of compounds like 6-CNA has been analyzed using techniques such as Hirshfeld surface analysis to understand intermolecular contacts within the crystal structure . This type of analysis could be applied to 4,6-Dichloronicotinaldehyde to gain insights into its intermolecular interactions and crystal packing, which are important for understanding its solid-state properties.

Chemical Reactions Analysis

The chemical reactions of related compounds can be influenced by various factors, including solvent effects. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent, with solvatochromism observed in compounds with electron-donating groups . This indicates that 4,6-Dichloronicotinaldehyde could also exhibit interesting reactivity and interactions with solvents, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-CNA, such as solubility and dipole moment, have been determined and can provide a basis for understanding the properties of 4,6-Dichloronicotinaldehyde . The solubility of 6-CNA in various solvents and its temperature dependence have been described using thermodynamic models, which could be relevant for predicting the solubility behavior of 4,6-Dichloronicotinaldehyde. Additionally, the spontaneous and endothermic nature of the mixing process for 6-CNA could suggest similar properties for 4,6-Dichloronicotinaldehyde when interacting with solvents.

Scientific Research Applications

Analytical Method Development for Toxic Compounds

Research by Zanardi et al. (2002) developed an analytical method using solid phase extraction and HPLC-MS/MS for determining 4-hydroxy-2-nonenal (4-HNE) in pork products. This compound, related to 4,6-Dichloronicotinaldehyde, is produced from the oxidation of omega-6-polyunsaturated fatty acids and is toxic to mammalian cells at high levels (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).

Bioactive Marker of Pathophysiological Processes

Žarković (2003) reviewed the biological activities of 4-hydroxynonenal (HNE), a compound related to 4,6-Dichloronicotinaldehyde, emphasizing its role as a marker of oxidative stress and its potential causative role in diseases like Alzheimer's (Žarković, 2003).

Synthesis and Optical Properties of Oligomers

Achelle et al. (2009) studied the synthesis and optical properties of V-shaped 4,6-bis(arylvinyl)pyrimidines, using 4,6-dimethylpyrimidine and aromatic aldehyde, demonstrating their potential as colorimetric and luminescence pH sensors (Achelle, Nouira, Pfaffinger, Ramondenc, Plé, & Rodríguez‐López, 2009).

Photolabile Protecting Group for Aldehydes and Ketones

Lu et al. (2003) researched the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions (Lu, Fedoryak, Moister, & Dore, 2003).

properties

IUPAC Name

4,6-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYJFAHYRMPRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617056
Record name 4,6-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloronicotinaldehyde

CAS RN

1060811-62-2
Record name 4,6-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4,6-dichloronicotinate (500 mg, 2.43 mmol) in DCM at −78° C., DIBAL-H (2.67 mL, 2.67 mmol) was added dropwise and stirred for 3 h at −78° C. The mixture was allowed to warm up to 0° C. then water (0.12 mL) was added dropwise to the mixture followed by aq. NaOH (15%, 0.12 mL). H2O (0.3 mL) was added then the mixture was warmed up to room temperature and stirred for 15 min and the organic layer collected, dried over MgSO4 and filtered with the filtrate concentrated to give the desired product with was used without further purification (280 mg, Yield 65%). LCMS (m/z): 176.1 [M+H].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Yield
65%

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